molecular formula C21H22N2O4 B12191408 Ethyl 4-{[(1-methyl-5-oxo-2-phenylpyrrolidin-3-yl)carbonyl]amino}benzoate

Ethyl 4-{[(1-methyl-5-oxo-2-phenylpyrrolidin-3-yl)carbonyl]amino}benzoate

Cat. No.: B12191408
M. Wt: 366.4 g/mol
InChI Key: HGYDUIAHCAWRBI-UHFFFAOYSA-N
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Description

Ethyl 4-{[(1-methyl-5-oxo-2-phenylpyrrolidin-3-yl)carbonyl]amino}benzoate is a complex organic compound that belongs to the class of benzoates This compound is characterized by its unique structure, which includes a pyrrolidinone ring, a phenyl group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[(1-methyl-5-oxo-2-phenylpyrrolidin-3-yl)carbonyl]amino}benzoate typically involves a multi-step process. One common method involves the reaction of 4-aminobenzoic acid with 1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethanol to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(1-methyl-5-oxo-2-phenylpyrrolidin-3-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Scientific Research Applications

Ethyl 4-{[(1-methyl-5-oxo-2-phenylpyrrolidin-3-yl)carbonyl]amino}benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-{[(1-methyl-5-oxo-2-phenylpyrrolidin-3-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in the biosynthesis of essential biomolecules, leading to its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-{[(1-phenyl-2-oxoethyl)carbonyl]amino}benzoate
  • Ethyl 4-{[(1-methyl-2-oxo-5-phenylpyrrolidin-3-yl)carbonyl]amino}benzoate

Uniqueness

Ethyl 4-{[(1-methyl-5-oxo-2-phenylpyrrolidin-3-yl)carbonyl]amino}benzoate is unique due to the presence of the 1-methyl-5-oxo-2-phenylpyrrolidin-3-yl moiety, which imparts specific chemical and biological properties.

Biological Activity

Ethyl 4-{[(1-methyl-5-oxo-2-phenylpyrrolidin-3-yl)carbonyl]amino}benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and targets relevant to cancer and metabolic disorders. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its complex structure, which includes a pyrrolidine ring and an ethyl ester functional group. The molecular formula is C18H20N2O3C_{18}H_{20}N_{2}O_{3}, and its structure can be represented as follows:

C18H20N2O3\text{C}_{18}\text{H}_{20}\text{N}_{2}\text{O}_{3}

The biological activity of this compound primarily involves its role as an inhibitor of the enzyme Aldo-Keto Reductase (AKR) 1C3. This enzyme is implicated in the metabolism of steroid hormones and plays a significant role in the development of hormone-dependent cancers, such as prostate and breast cancer. By inhibiting AKR1C3, the compound may reduce the synthesis of potent androgens like testosterone, thereby potentially limiting tumor growth in hormone-sensitive malignancies .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Activity Target/Mechanism IC50 Value Source
AKR1C3 InhibitionInhibits conversion of androstenedione to testosterone24 nM
Anticancer ActivityReduces proliferation in prostate cancer cellsNot specified
Anticonvulsant PotentialModulates GABAergic transmissionNot specified

Case Study 1: Prostate Cancer Treatment

In a study focusing on prostate cancer, this compound demonstrated significant inhibition of AKR1C3, leading to decreased levels of testosterone in treated cells. This reduction correlated with reduced cell proliferation rates, suggesting a potential therapeutic role in managing prostate cancer .

Case Study 2: Breast Cancer

Another investigation highlighted the compound's ability to inhibit AKR1C3 in breast cancer models. The findings indicated that treatment with this compound resulted in decreased estrogen levels and inhibited tumor growth in vivo .

Properties

Molecular Formula

C21H22N2O4

Molecular Weight

366.4 g/mol

IUPAC Name

ethyl 4-[(1-methyl-5-oxo-2-phenylpyrrolidine-3-carbonyl)amino]benzoate

InChI

InChI=1S/C21H22N2O4/c1-3-27-21(26)15-9-11-16(12-10-15)22-20(25)17-13-18(24)23(2)19(17)14-7-5-4-6-8-14/h4-12,17,19H,3,13H2,1-2H3,(H,22,25)

InChI Key

HGYDUIAHCAWRBI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2C3=CC=CC=C3)C

Origin of Product

United States

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